molecular formula C11H12N4O2S B11198140 5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11198140
M. Wt: 264.31 g/mol
InChI Key: MOKBVGXLMHGOTJ-UHFFFAOYSA-N
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Description

5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a synthetic compound with a unique structure that includes a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide in the presence of a base can lead to the formation of the thiadiazole ring.

    Substitution Reactions:

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-imino-2-(2-methoxyphenyl)-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

5-imino-2-(2-methoxyphenyl)-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2S/c1-13-11(16)9-10(12)18-15(14-9)7-5-3-4-6-8(7)17-2/h3-6,12H,1-2H3,(H,13,16)

InChI Key

MOKBVGXLMHGOTJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(SC1=N)C2=CC=CC=C2OC

Origin of Product

United States

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